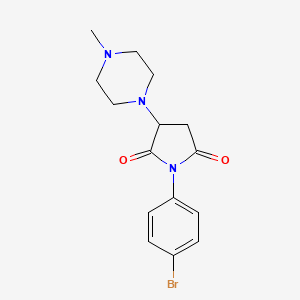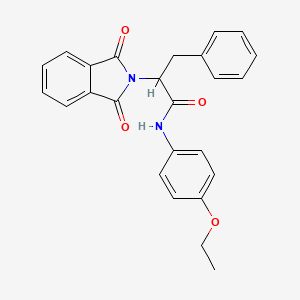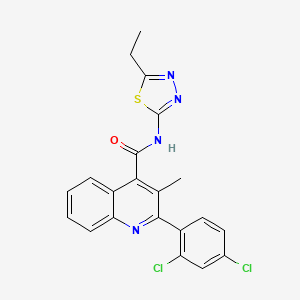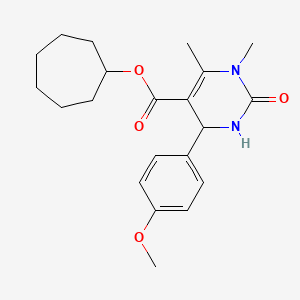![molecular formula C23H27N3O3 B5143664 5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B5143664.png)
5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as MEOP or MEOP-BPO, and it has been found to have a range of biochemical and physiological effects that make it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of MEOP-BPO involves its ability to bind to and modulate the activity of certain proteins and enzymes in the body. This compound has been found to bind to the ATP-binding site of certain enzymes, which can lead to the inhibition of their activity. MEOP-BPO has also been found to bind to certain receptors in the body, which can modulate the activity of certain neurotransmitters and signaling pathways.
Biochemical and Physiological Effects
MEOP-BPO has a range of biochemical and physiological effects that make it a valuable tool for studying various biological processes. This compound has been found to inhibit the activity of certain enzymes, which can lead to the inhibition of cell growth and proliferation. MEOP-BPO has also been found to modulate the activity of certain neurotransmitters in the brain, which can have a range of physiological effects.
実験室実験の利点と制限
One of the main advantages of using MEOP-BPO in lab experiments is its ability to selectively bind to and modulate the activity of certain proteins and enzymes. This compound can be used to study the effects of specific enzymes and signaling pathways on various biological processes. However, one of the limitations of using MEOP-BPO is its complex synthesis process, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for the study of MEOP-BPO. One potential area of research is the development of new analogs of this compound that have improved binding affinity and selectivity for specific enzymes and receptors. Another area of research is the study of the physiological effects of MEOP-BPO in vivo, as most of the current research has been conducted in vitro. Finally, MEOP-BPO could be studied for its potential applications in the treatment of various diseases, including cancer and neurological disorders.
合成法
The synthesis of MEOP-BPO involves several steps, including the reaction of 2-(2-phenylethyl)phenol with phosgene to form 2-(2-phenylethyl)phenyl chloroformate. This intermediate is then reacted with 4-(2-methoxyethyl)piperazine and sodium hydride to form MEOP-BPO. The synthesis of this compound is complex and requires specialized equipment and expertise.
科学的研究の応用
MEOP-BPO has been used extensively in scientific research due to its ability to bind to and modulate the activity of certain proteins and enzymes in the body. This compound has been studied for its potential applications in cancer research, as it has been found to inhibit the growth and proliferation of cancer cells in vitro. MEOP-BPO has also been studied for its potential use in the treatment of neurological disorders, as it has been found to modulate the activity of certain neurotransmitters in the brain.
特性
IUPAC Name |
[4-(2-methoxyethyl)piperazin-1-yl]-[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-28-16-15-25-11-13-26(14-12-25)23(27)19-8-9-21-20(17-19)24-22(29-21)10-7-18-5-3-2-4-6-18/h2-6,8-9,17H,7,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDICHUGRISGBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C(=O)C2=CC3=C(C=C2)OC(=N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diphenyl [(diethylamino)carbonyl]amidophosphate](/img/structure/B5143581.png)
![4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl](/img/structure/B5143585.png)
![N-(2-cyanophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5143586.png)
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5143594.png)

![9-(4-fluorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5143628.png)


![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5143641.png)
![1-(2-chlorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5143657.png)


![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B5143691.png)
![4-[(4-ethylphenyl)sulfonyl]-N-(2-methylbenzyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5143699.png)